4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole is a chemical compound that belongs to the thiazole class of heterocyclic compounds. Its molecular formula is , and it has a molecular weight of 289.77 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antibacterial agents.
4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole is classified as a thiazole derivative. Thiazoles are five-membered heterocycles containing sulfur and nitrogen atoms, known for their diverse biological activities. This specific derivative features a tert-butyl group and difluorophenyl substituents, which may influence its chemical properties and biological interactions.
The synthesis of 4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole typically involves several steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are crucial for optimizing yield and purity.
The molecular structure of 4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole can be represented by its canonical SMILES notation: CC(C)(C)C1=CSC(=N1)C2=C(C=CC=C2F)F
.
4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its biological activity or alter its properties for specific applications .
The mechanism of action for 4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole is not fully elucidated but is believed to involve:
Data on specific pathways or targets for this compound would require further experimental validation.
Relevant data regarding melting point, boiling point, and other properties would be necessary for practical applications .
4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole has potential applications in various scientific fields:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1